molecular formula C57H77N9O7Si B10834348 1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide

1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide

Cat. No.: B10834348
M. Wt: 1028.4 g/mol
InChI Key: SOUZAGJRYQSXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PMID25980951-Compound-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Chemical Reactions Analysis

PMID25980951-Compound-32 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

PMID25980951-Compound-32 is unique in its high selectivity and potency as a ROCK2 inhibitor compared to other similar compounds. Some similar compounds include:

PMID25980951-Compound-32 stands out due to its improved potency and selectivity, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C57H77N9O7Si

Molecular Weight

1028.4 g/mol

IUPAC Name

1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide

InChI

InChI=1S/C57H77N9O7Si/c1-35(58-6)51(68)63-46(55(72)66-34-74(8,9)33-48(66)54(71)62-45-23-15-19-40-17-11-13-21-43(40)45)30-38-26-24-37(25-27-38)28-29-49(67)60-41-31-47(53(70)61-44-22-14-18-39-16-10-12-20-42(39)44)65(32-41)56(73)50(57(3,4)5)64-52(69)36(2)59-7/h10-13,16-17,20-21,24-27,35-36,41,44-48,50,58-59H,14-15,18-19,22-23,30-34H2,1-9H3,(H,60,67)(H,61,70)(H,62,71)(H,63,68)(H,64,69)

InChI Key

SOUZAGJRYQSXAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)C#CC(=O)NC2CC(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)C(=O)NC3CCCC4=CC=CC=C34)C(=O)N5C[Si](CC5C(=O)NC6CCCC7=CC=CC=C67)(C)C)NC

Origin of Product

United States

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